4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid
Description
4-[[(Z)-2-Cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid is a synthetic organic compound characterized by:
- Z-configuration of the α,β-unsaturated enoyl group, which influences electronic conjugation and steric interactions.
- Cyano group at the α-position, enhancing electron-withdrawing properties and reactivity.
- 2-Propan-2-yloxyphenyl substituent, providing steric bulk and lipophilicity.
This compound’s structure suggests utility in photovoltaics (due to cyanoacrylic acid analogs in DSSCs) or medicinal chemistry (via interactions with biological targets) .
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(2)26-18-6-4-3-5-15(18)11-16(12-21)19(23)22-17-9-7-14(8-10-17)20(24)25/h3-11,13H,1-2H3,(H,22,23)(H,24,25)/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVTOVIRWNNFA-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its molecular characteristics, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 286.37 g/mol. Its structure includes a cyano group and a propan-2-yloxyphenyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 1181479-36-6 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The cyano group and the propan-2-yloxyphenyl moiety facilitate binding to various enzymes and receptors, influencing cellular pathways related to growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating the compound's effect on HT-29 and COLO-205 cell lines reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like Cabozantinib (IC50 = 9.10 µM) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Pharmacological Studies
Pharmacological assessments have revealed that the compound interacts with key signaling pathways involved in inflammation and cancer progression. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been noted, contributing to its anti-inflammatory effects.
Research Findings:
A recent publication indicated that the compound significantly reduced the expression of pro-inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyanoacrylic Acid Derivatives
Key Compounds :
(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid (DSSC dye): Substituent: 4-Dimethylaminophenyl (electron-donating group). Application: Achieved 3.17% power conversion efficiency (PCE) in DSSCs. Comparison: The dimethylamino group enhances electron donation, improving light absorption compared to the isopropyloxy group in the target compound, which may reduce PCE due to steric hindrance .
4-[[2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl]amino]benzoic acid: Substituent: Diphenylamino group (strong electron donor). However, the isopropyloxy group in the target compound offers better solubility in non-polar media .
para-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid: Substituent: 3,5-Di-tert-butyl-4-hydroxyphenyl (antioxidant moiety). Application: Designed for radical scavenging and enzyme inhibition. Comparison: The tert-butyl groups enhance steric protection of the phenolic OH, whereas the isopropyloxy group in the target compound lacks antioxidant activity but may improve metabolic stability .
Functional Group Modifications
Azo vs. Enoyl Linkages :
- 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives (): Structure: Azo linkage instead of enoyl group. Properties: Azo dyes exhibit strong absorption in visible light but lower thermal stability compared to cyano-enoyl systems. The target compound’s enoyl group offers better conjugation for charge transfer .
Thiazolidinone Derivatives ():
- Structure: Incorporates a 4-thiazolidinone ring.
- The target compound’s benzoic acid may provide complementary hydrogen-bonding interactions .
Acidity and Hydrogen Bonding
- pKa Values: For 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives, pKa values range from 2.5–3.5 (carboxylic acid) and 8.5–10.5 (phenolic OH) . Target Compound: The benzoic acid group likely has a pKa ~2.5–3.0, similar to analogs. The isopropyloxy group’s electron-donating effect may slightly increase acidity compared to diphenylamino derivatives .
Hydrogen Bonding :
- The benzoic acid moiety can form dimeric hydrogen bonds in crystalline states, as observed in Etter’s graph set analysis (e.g., R₂²(8) motifs). Substituents like isopropyloxy may disrupt packing, reducing crystallinity compared to smaller groups (e.g., methoxy) .
Preparation Methods
Knoevenagel Condensation
The enoyl backbone is synthesized via a modified Knoevenagel reaction between 4-propan-2-yloxybenzaldehyde and cyanoacetic acid (Figure 1).
Procedure :
- Reactants : 4-Propan-2-yloxybenzaldehyde (1.0 eq), cyanoacetic acid (1.2 eq), piperidine (0.1 eq, catalyst).
- Solvent : Ethanol (anhydrous).
- Conditions : Reflux at 80°C for 6–8 h under nitrogen.
- Workup : Acidification to pH 2–3 with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.
Key Data :
Ultrasonic-Assisted Optimization
Ultrasonication (40 kHz, 300 W) reduces reaction time to 1.5 h and improves yield to 85–89%. The mechanical energy from cavitation enhances molecular collisions, accelerating imine intermediate formation.
Amide Coupling with 4-Aminobenzoic Acid
Conventional Acyl Chloride Method
Step 1 – Enoyl Chloride Formation :
- Reactants : (Z)-2-Cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid (1.0 eq), thionyl chloride (3.0 eq).
- Conditions : Reflux in dry dichloromethane (DCM) for 2 h.
Step 2 – Amide Bond Formation :
- Reactants : Enoyl chloride (1.0 eq), 4-aminobenzoic acid (1.1 eq), triethylamine (2.5 eq).
- Solvent : Dry tetrahydrofuran (THF).
- Conditions : 0°C → room temperature, 12 h.
- Workup : Filtration, washing with NaHCO₃ (5%), and recrystallization from methanol.
Key Data :
OxymaPure/DIC-Mediated Coupling Under Ultrasonication
A greener alternative employs coupling reagents to bypass acyl chloride generation:
- Reactants : Enoic acid (1.0 eq), 4-aminobenzoic acid (1.0 eq), OxymaPure (1.2 eq), DIC (1.2 eq).
- Solvent : Dimethylformamide (DMF).
- Conditions : Ultrasonication (40 kHz, 250 W) at 25°C for 45 min.
- Workup : Precipitation in ice-water, filtration.
Key Data :
Stereochemical Control and Analysis
The (Z)-configuration is preserved throughout the synthesis due to:
- Steric Effects : Bulky isopropoxy group disfavors (E)-isomerization during Knoevenagel condensation.
- Mild Coupling Conditions : Ultrasonic methods minimize thermal exposure, preventing geometric isomerization.
Confirmation :
- ¹H NMR : Coupling constant J = 10–12 Hz between Hα and Hβ, characteristic of (Z)-alkenes.
- NOESY : Correlation between cyano group and isopropoxy protons.
Physicochemical Characterization
Data aggregated from PubChem and experimental reports:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₂O₄ |
| Molecular Weight | 350.4 g/mol |
| Melting Point | 225–227°C (dec.) |
| IR (KBr, cm⁻¹) | 3320 (NH), 2210 (C≡N), 1695 (C=O acid) |
| Solubility | DMSO > Methanol > Water (pH < 3) |
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Acyl Chloride | Ultrasonic OxymaPure/DIC |
|---|---|---|
| Reaction Time | 14 h (2 + 12) | 45 min |
| Yield | 65–70% | 88–92% |
| Purity (HPLC) | 95% | 98% |
| E-Factor* | 32 | 18 |
*Environmental impact metric (lower = greener).
Challenges and Optimization Strategies
Cyano Group Stability :
Stereochemical Drift :
Solubility Issues :
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid?
Answer: Synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 2-propan-2-yloxyphenylacetone with cyanoacetic acid derivatives under basic conditions (e.g., Knoevenagel reaction) to form the (Z)-configured α,β-unsaturated cyano intermediate .
- Step 2: Coupling the intermediate with 4-aminobenzoic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), optimized at 0–5°C in anhydrous DMF to minimize side reactions .
- Key Parameters: Maintain pH 7–8 during coupling to preserve carboxylate activation. Purity is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the (Z)-stereochemistry of the α,β-unsaturated cyano group confirmed experimentally?
Answer:
- NMR Spectroscopy: The coupling constant () in H NMR for (Z)-isomers is typically <12 Hz due to cis geometry, compared to >12 Hz for (E)-isomers. For this compound, confirms the (Z)-configuration .
- X-ray Crystallography: Single-crystal analysis (using SHELX software) resolves bond angles and torsion angles, confirming spatial arrangement .
Advanced Research Questions
Q. How do solvent polarity and temperature affect regioselectivity in the Knoevenagel step?
Answer:
- Polar Aprotic Solvents (e.g., DMF): Increase reaction rate but may favor (E)-isomer formation due to stabilization of transition states. Use of toluene at 80°C promotes (Z)-isomer via kinetic control .
- Low-Temperature Conditions (e.g., 0–25°C): Reduce isomerization post-reaction, preserving (Z)-configuration. Additives like pyridine suppress side reactions (e.g., hydrolysis of the cyano group) .
Q. What computational methods validate the electronic interactions in the prop-2-enoyl moiety?
Answer:
- DFT Calculations (B3LYP/6-31G):* Predict frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the β-carbon .
- Molecular Dynamics Simulations: Analyze torsional barriers around the enoyl double bond to explain conformational stability in solution .
Structural and Functional Analysis
Q. How does the propan-2-yloxy group influence crystal packing and intermolecular interactions?
Answer:
- Hydrogen Bonding: The ether oxygen participates in C–H···O interactions with adjacent benzoic acid groups, forming a 2D sheet structure (graph set analysis: ) .
- Van der Waals Interactions: The isopropyl group creates hydrophobic pockets, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) .
Q. What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) to monitor IC values. The cyano group acts as a warhead for covalent inhibition .
- Cellular Uptake Studies: Radiolabel the compound with C and quantify intracellular accumulation in cancer cell lines (e.g., HepG2) via scintillation counting .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points across studies: How to resolve?
Answer:
Q. Conflicting bioactivity How to design follow-up experiments?
Answer:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis).
- Off-Target Screening: Use a kinase profiling panel (e.g., Eurofins KinaseScan) to rule out non-specific binding .
Methodological Recommendations
Q. Best practices for characterizing degradation products under acidic conditions
Q. Strategies for improving aqueous solubility without compromising activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
